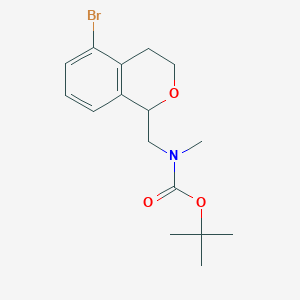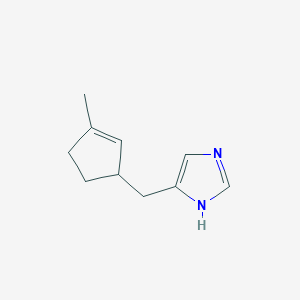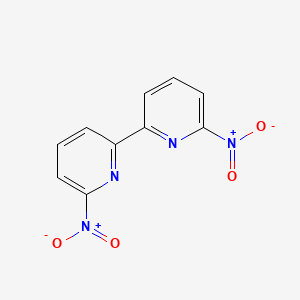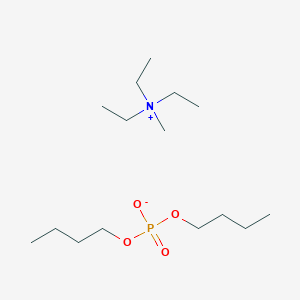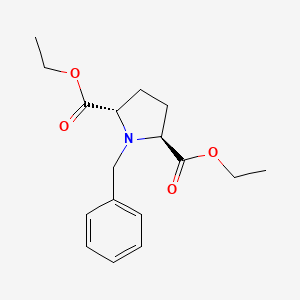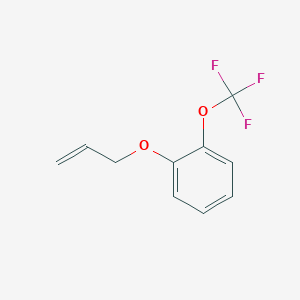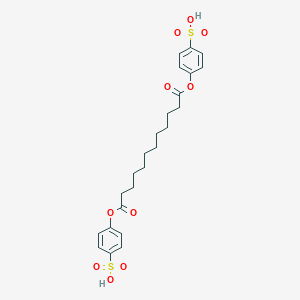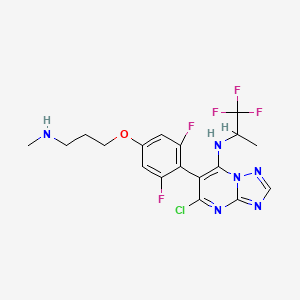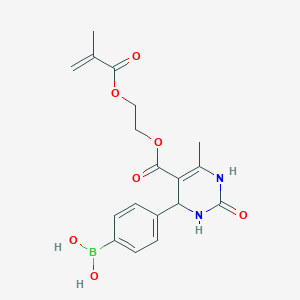
(4-(5-((2-(Methacryloyloxy)ethoxy)carbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(5-((2-(Methacryloyloxy)ethoxy)carbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl)phenyl)boronic acid is a complex organic compound that features both boronic acid and methacrylate functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(5-((2-(Methacryloyloxy)ethoxy)carbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl)phenyl)boronic acid typically involves multiple stepsThe reaction conditions often involve the use of catalysts such as palladium for coupling reactions and various protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
(4-(5-((2-(Methacryloyloxy)ethoxy)carbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl)phenyl)boronic acid can undergo a variety of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid moiety with aryl or vinyl halides in the presence of a palladium catalyst.
Esterification: The methacrylate group can participate in esterification reactions with alcohols under acidic or basic conditions.
Hydrolysis: The ester and boronic acid groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Acids and Bases: Used for esterification and hydrolysis reactions.
Major Products
Coupled Products: From Suzuki-Miyaura coupling reactions.
Esters: From esterification reactions.
Alcohols and Acids: From hydrolysis reactions.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-(5-((2-(Methacryloyloxy)ethoxy)carbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl)phenyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it particularly useful in Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of pharmaceuticals and organic materials .
Biology and Medicine
In biology and medicine, this compound can be used in the development of new drugs and diagnostic tools. The methacrylate group allows for the incorporation of this compound into polymeric materials, which can be used for drug delivery or as part of diagnostic assays .
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers with specific properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of functional materials .
Mecanismo De Acción
The mechanism of action of (4-(5-((2-(Methacryloyloxy)ethoxy)carbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl)phenyl)boronic acid depends on its application. In Suzuki-Miyaura coupling reactions, the boronic acid group interacts with a palladium catalyst to form a new carbon-carbon bond . In biological applications, the methacrylate group can form covalent bonds with biological molecules, allowing for the targeted delivery of drugs or the development of diagnostic assays .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: A simpler boronic acid compound used in similar coupling reactions.
Methacryloyloxyethyl Methacrylate: A compound with similar methacrylate functionality used in polymer synthesis.
Uniqueness
(4-(5-((2-(Methacryloyloxy)ethoxy)carbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl)phenyl)boronic acid is unique in that it combines both boronic acid and methacrylate functionalities in a single molecule. This allows it to participate in a wider range of chemical reactions and makes it a versatile building block for the synthesis of complex molecules and materials .
Propiedades
Fórmula molecular |
C18H21BN2O7 |
|---|---|
Peso molecular |
388.2 g/mol |
Nombre IUPAC |
[4-[6-methyl-5-[2-(2-methylprop-2-enoyloxy)ethoxycarbonyl]-2-oxo-3,4-dihydro-1H-pyrimidin-4-yl]phenyl]boronic acid |
InChI |
InChI=1S/C18H21BN2O7/c1-10(2)16(22)27-8-9-28-17(23)14-11(3)20-18(24)21-15(14)12-4-6-13(7-5-12)19(25)26/h4-7,15,25-26H,1,8-9H2,2-3H3,(H2,20,21,24) |
Clave InChI |
XFWZNZODWTWNNV-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OCCOC(=O)C(=C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-1H-benzo[d]imidazole-1-carbonitrile](/img/structure/B12828062.png)
